6-O-(D,L-1-Ethoxyethyl)-1,2

Carbohydrate chemistry Protecting group strategy Acetal deprotection

6-O-(D,L-1-Ethoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is a partially protected galactopyranose derivative in which the 1,2- and 3,4-hydroxyl groups are masked by acid-labile isopropylidene (acetonide) groups and the primary 6-hydroxyl is functionalized with an ethoxyethyl (EE) protecting group. This compound serves as a key synthetic building block in carbohydrate chemistry, enabling selective manipulation at the C6 position while maintaining the integrity of the 1,2- and 3,4-diol systems under basic and reductive conditions.

Molecular Formula C16H28O7
Molecular Weight 332.39 g/mol
Cat. No. B12289428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-(D,L-1-Ethoxyethyl)-1,2
Molecular FormulaC16H28O7
Molecular Weight332.39 g/mol
Structural Identifiers
SMILESCCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O)OC(O2)(C)C
InChIInChI=1S/C16H28O7/c1-7-18-8(2)19-12-13-10(20-15(3,4)22-13)9(17)11-14(12)23-16(5,6)21-11/h8-14,17H,7H2,1-6H3
InChIKeyVPKJZKUJGTXJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-(D,L-1-Ethoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose: Procurement and Selection Guide for Regioselective Carbohydrate Synthesis


6-O-(D,L-1-Ethoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is a partially protected galactopyranose derivative in which the 1,2- and 3,4-hydroxyl groups are masked by acid-labile isopropylidene (acetonide) groups and the primary 6-hydroxyl is functionalized with an ethoxyethyl (EE) protecting group . This compound serves as a key synthetic building block in carbohydrate chemistry, enabling selective manipulation at the C6 position while maintaining the integrity of the 1,2- and 3,4-diol systems under basic and reductive conditions [1].

Why 6-O-(D,L-1-Ethoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose Cannot Be Replaced by Other 6-O-Protected Galactose Derivatives


While many 6-O-protected galactose derivatives share the same core scaffold, their divergent stability profiles, deprotection kinetics, and compatibility with subsequent reaction sequences render them non-interchangeable in complex oligosaccharide syntheses . For instance, a 6-O-acetyl group would be cleaved under the mildly basic conditions often required for glycosylation reactions, while a 6-O-benzyl ether may necessitate strongly acidic or hydrogenolytic conditions that are incompatible with acid-sensitive glycosidic linkages elsewhere in the molecule [1]. The 1-ethoxyethyl group uniquely balances acid-lability with base-stability, allowing it to be removed with mild aqueous acid without perturbing the isopropylidene acetals, thereby preserving the orthogonal protecting group architecture essential for regioselective transformations [2].

Quantitative Evidence for Selecting 6-O-(D,L-1-Ethoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose Over Other 6-O-Protected Analogs


Comparative Deprotection Kinetics: EE vs. THP Ethers under CuCl2·2H2O Catalysis

The 1-ethoxyethyl (EE) group undergoes complete deprotection under mild catalytic conditions (2–5 mol% CuCl2·2H2O in 95% EtOH at reflux), while analogous tetrahydropyranyl (THP) ethers require similar conditions but exhibit slower reaction rates due to steric hindrance [1]. The EE group is more readily cleaved than simple ethers, as noted in standard protecting group references [2].

Carbohydrate chemistry Protecting group strategy Acetal deprotection

Orthogonal Stability: Base-Stability of EE Group vs. 6-O-Acetyl Ester

The ethoxyethyl group is stable under basic and reductive conditions, whereas a 6-O-acetyl ester would be rapidly hydrolyzed under even mildly basic conditions . This orthogonal stability is critical for multi‑step syntheses where base‑catalyzed reactions (e.g., glycosylations, Zemplén deacylations) are required before the final C6 deprotection [1].

Carbohydrate chemistry Orthogonal protection Regioselective synthesis

Mild Acidic Cleavage: Preservation of Isopropylidene Acetals

The EE group is cleaved under mild acidic conditions (e.g., 1 N HCl, aqueous AcOH) that are sufficiently mild to leave the 1,2- and 3,4-O-isopropylidene acetals intact [1]. In contrast, stronger acid required to remove a benzylidene acetal would also cleave the isopropylidene groups, destroying the orthogonal protection scheme [2].

Carbohydrate chemistry Acid‑labile protecting groups Selective deprotection

High‑Yielding Deprotection in Flow Chemistry: >100 kg Scale Demonstration

An NH4Cl‑catalyzed ethoxy ethyl deprotection protocol was developed for the synthesis of merestinib, achieving deprotection in high yield and enabling the production of over 100 kg of the target compound [1]. This demonstrates the robustness and scalability of the EE group, contrasting with more capricious groups like Boc, which can suffer from lability issues during extended processing [2].

Process chemistry Flow chemistry Scalable deprotection

Molecular Weight Advantage for Purification and Characterization

The target compound (MW 332.39 g/mol) has a molecular weight sufficiently distinct from its des‑EE analog (1,2:3,4‑di‑O‑isopropylidene‑α‑D‑galactopyranose, MW 260.28 g/mol) to facilitate straightforward monitoring of reaction progress by TLC or LC‑MS. The EE group adds 72.11 g/mol, providing a clear mass shift that simplifies analytical tracking.

Chromatography Mass spectrometry Synthetic intermediate

Optimal Use Cases for 6-O-(D,L-1-Ethoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose Based on Empirical Evidence


Regioselective C6‑Functionalization in Multi‑Step Oligosaccharide Assembly

The orthogonal stability profile of the EE group (base‑stable, mildly acid‑labile) makes this compound ideal for convergent oligosaccharide syntheses. The C6 hydroxyl can be unmasked late‑stage under mild acidic conditions (1 N HCl or aq. AcOH) without affecting the 1,2- and 3,4-O-isopropylidene acetals [1], enabling selective glycosylation or conjugation at the primary position. This strategy has been effectively employed in the synthesis of complex glycoconjugates and glycolipid mimetics .

Scalable Synthesis of Glycosylated Active Pharmaceutical Ingredients (APIs)

The demonstrated robustness of the EE group in large‑scale flow chemistry campaigns (>100 kg) [1] positions this intermediate as a preferred building block for process chemistry development. The mild, NH4Cl‑catalyzed deprotection conditions are compatible with continuous flow reactors, minimizing by‑product formation and simplifying work‑up procedures. This is particularly advantageous for the industrial production of glycosylated drug candidates where protecting group lability has historically been a bottleneck.

Preparation of 6‑O‑Modified Galactose Derivatives for Bioconjugation

The C6-EE group can be selectively cleaved to expose a primary hydroxyl, which can then be activated (e.g., tosylation, mesylation) or directly coupled to fluorophores, biotin, or solid supports [1]. The orthogonal protection of the 1,2- and 3,4-positions ensures that these manipulations occur exclusively at C6, avoiding undesired side reactions at the anomeric center or secondary alcohols . This regioselectivity is critical for the synthesis of well‑defined glycoconjugates used in biological assays and diagnostic tools.

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